Ethyl [4-(4-aminobutyl)phenoxy]acetate
Description
Properties
CAS No. |
587880-75-9 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 2-[4-(4-aminobutyl)phenoxy]acetate |
InChI |
InChI=1S/C14H21NO3/c1-2-17-14(16)11-18-13-8-6-12(7-9-13)5-3-4-10-15/h6-9H,2-5,10-11,15H2,1H3 |
InChI Key |
RQQBRDIQPWARJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl [4-(4-aminobutyl)phenoxy]acetate with structurally related ethyl phenoxyacetate derivatives, focusing on substituents, molecular features, and reported activities:
Key Comparative Insights:
Substituent Length and Polarity: The target compound’s 4-aminobutyl chain confers greater lipophilicity compared to shorter substituents (e.g., -NH₂ in , -O-CH₂CH₂-NH₂ in ). This may enhance membrane permeability but reduce aqueous solubility. Direct amino groups (e.g., ) increase polarity, favoring interactions with hydrophilic targets, while alkyl chains (e.g., ) balance solubility and bioavailability.
Biological Activity: Compounds with charged or polar groups (e.g., hydrochloride salt in , benzoyl-aminomethyl in ) exhibit specific bioactivities, such as diuretic effects. The target’s terminal amine could similarly engage in hydrogen bonding or ionic interactions. Thiazole- or sulfur-containing derivatives () show antimicrobial properties, suggesting that heteroatom inclusion modulates activity.
Synthetic Accessibility: Shorter substituents (e.g., -NH₂ in ) are synthesized via nitro reduction, while longer chains (e.g., aminobutyl) may require protective strategies (e.g., Boc protection) to prevent side reactions during alkylation.
Metabolic Stability: Ethyl esters are prone to hydrolysis in vivo. Compounds with electron-withdrawing groups (e.g., -Cl in ) may slow ester hydrolysis, whereas the target’s aminobutyl chain could influence enzymatic degradation rates.
Research Findings and Trends
- Structure-Activity Relationships (SAR): Increasing alkyl chain length (e.g., from -NH₂ to -NH-(CH₂)₃-CH₂) correlates with enhanced lipophilicity, as seen in analogous compounds . This may improve blood-brain barrier penetration but require formulation adjustments for solubility. Terminal amines in ethyl phenoxyacetates (e.g., ) are critical for binding to biological targets like ion channels or enzymes.
- Thermodynamic and Crystallographic Data: Ethyl 2-(4-aminophenoxy)acetate () crystallizes in a monoclinic system (P2₁/c) with intermolecular N-H···O hydrogen bonds, stabilizing the structure. Similar packing may occur in the target compound.
- Biological Screening: Ethyl [2,3-dichloro-4-(3-(aminomethyl)benzoyl)phenoxy]acetate () demonstrated potent diuretic activity in preclinical models, highlighting the impact of substituent positioning and electronic effects.
Q & A
Q. What are the optimal synthetic routes for Ethyl [4-(4-aminobutyl)phenoxy]acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Nucleophilic Substitution : React 4-(4-aminobutyl)phenol with ethyl chloroacetate in anhydrous acetone under reflux (80°C, 8–12 hrs) using potassium carbonate (K₂CO₃) as a base to form the phenoxyacetate ester .
Purification : Post-reaction, remove the solvent via rotary evaporation, dissolve the residue in cold water, and extract with diethyl ether. Wash with 10% NaOH to eliminate unreacted phenol, followed by brine to neutralize residual base .
Catalyst Optimization : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) to enhance reactivity for sterically hindered substrates .
Yield Improvement : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize stoichiometry (1:1.1 molar ratio of phenol to ethyl chloroacetate) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does hydrolysis under acidic vs. basic conditions affect this compound?
Methodological Answer:
- Acidic Hydrolysis (HCl, H₂O/EtOH) : Cleaves the ester to yield [4-(4-aminobutyl)phenoxy]acetic acid. Monitor via pH titration and HPLC to track acid formation .
- Basic Hydrolysis (NaOH, H₂O/MeOH) : Produces the sodium salt of the carboxylic acid. Use TLC (silica gel, ethyl acetate:methanol 4:1) to confirm complete hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life under varying pH conditions .
Q. What initial structure-activity relationship (SAR) insights exist for analogs of this compound?
Methodological Answer:
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound?
Methodological Answer:
- Receptor Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the aminobutyl chain and target proteins (e.g., GPCRs or enzymes). The amine group may form salt bridges with Asp113 in PPARγ .
- Electrophilic Reactivity : The phenoxyacetate moiety acts as a hydrogen-bond acceptor, while the aminobutyl chain enhances membrane permeability via cation-π interactions .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments in triplicate using consistent cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., free acid from ester hydrolysis) that may confound results .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor count. Validate against known PPARγ agonists .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between wild-type and mutant receptors (e.g., PPARγ C190A) using Schrödinger Suite .
- ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 inhibition risks .
Q. How does the 4-aminobutyl chain influence physicochemical properties compared to other alkylamines?
Methodological Answer:
- Solubility : The C4 chain balances lipophilicity (logP ~2.1) and aqueous solubility (1.2 mg/mL in PBS). Shorter chains (C2–C3) reduce logP but increase crystallization tendency .
- Synthetic Flexibility : Introduce Boc-protected amines for orthogonal functionalization (e.g., click chemistry with azides) .
- Protonation Studies : Use pH-dependent NMR (e.g., pKa ~8.5 for the amine) to assess charge state under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
